adenosine 5/'-monophosphate 2/',3/'-dialdehyde
adenosine 5/'-monophosphate 2/',3/'-dialdehyde
Brand Name:
Vulcanchem
CAS No.:
13011-02-4
VCID:
VC0088799
InChI:
InChI=1S/C10H12N5O7P/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)22-6(1-16)3-21-23(18,19)20/h1-2,4-7H,3H2,(H2,11,12,13)(H2,18,19,20)/t6-,7+/m0/s1
SMILES:
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)O)C=O)N
Molecular Formula:
C10H12N5O7P
Molecular Weight:
345.21 g/mol
adenosine 5/'-monophosphate 2/',3/'-dialdehyde
CAS No.: 13011-02-4
Main Products
VCID: VC0088799
Molecular Formula: C10H12N5O7P
Molecular Weight: 345.21 g/mol
CAS No. | 13011-02-4 |
---|---|
Product Name | adenosine 5/'-monophosphate 2/',3/'-dialdehyde |
Molecular Formula | C10H12N5O7P |
Molecular Weight | 345.21 g/mol |
IUPAC Name | [(2R)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropyl] dihydrogen phosphate |
Standard InChI | InChI=1S/C10H12N5O7P/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)22-6(1-16)3-21-23(18,19)20/h1-2,4-7H,3H2,(H2,11,12,13)(H2,18,19,20)/t6-,7+/m0/s1 |
Standard InChIKey | MEHSJNLHNAMNGO-NKWVEPMBSA-N |
Isomeric SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@H](COP(=O)(O)O)C=O)N |
SMILES | C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)O)C=O)N |
Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)O)C=O)N |
Synonyms | 2',3'-dialdehyde AMP adenosine 5'-monophosphate 2',3'-dialdehyde dial-AMP |
PubChem Compound | 5748329 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume